2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one
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Overview
Description
2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo-pyrido-pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its biological effects are often related to signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor and anti-tumor agent.
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Investigated for its anti-viral activities.
Uniqueness
2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Biological Activity
2-Phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves various methods that typically utilize starting materials such as 5-aminopyrazoles and appropriate electrophiles. The structural features of this compound contribute significantly to its biological activity. The presence of the pyrazolo and pyrimidine rings enhances its interaction with biological targets.
Antimicrobial Properties
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial growth through various mechanisms:
- Inhibition of cell wall synthesis
- Disruption of protein synthesis
- Interference with nucleic acid metabolism
A comparative study highlighted that certain derivatives showed up to 63% inhibition against specific bacterial strains in vitro .
Anticancer Activity
This compound has also been investigated for its anticancer potential. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of angiogenesis
Recent studies have indicated that modifications to the pyrazolo-pyrimidine scaffold can enhance its selectivity and potency against cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably:
- Monoamine oxidase (MAO) : Certain derivatives have shown promising MAO inhibitory activity, which is relevant in treating depression and other mood disorders .
- Dihydrofolate reductase (DHFR) : This enzyme is a target in cancer therapy; compounds similar to this compound have been identified as potent inhibitors .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of synthesized pyrazolo[1,5-a]pyrimidine derivatives:
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
8b | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |
10e | High (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |
10n | Low (MIC = 64 µg/mL) | High (MIC = 32 µg/mL) |
This table illustrates the varying degrees of antimicrobial activity among different derivatives .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of pyrazolo[1,5-a]pyrimidines showed that:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 15 |
B | HeLa | 20 |
C | A549 | 25 |
These results indicate that modifications to the core structure can lead to enhanced anticancer properties .
Properties
IUPAC Name |
5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15-11-9-16-7-6-12(11)17-14-8-13(18-19(14)15)10-4-2-1-3-5-10/h1-5,8,16,18H,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQDBWPLHRDUHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3C=C(NN3C2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.